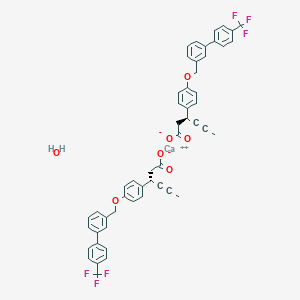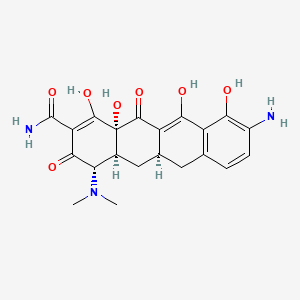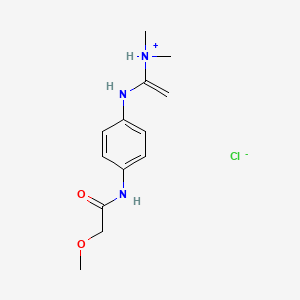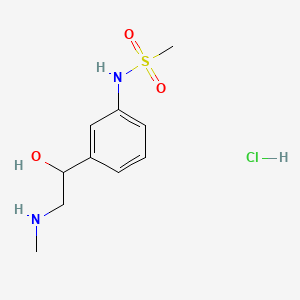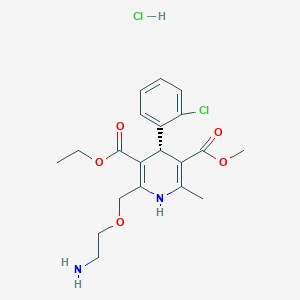
Amlodipine hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amlodipine hydrochloride, (R)-, is a medication used to lower blood pressure and prevent chest pain. It belongs to a group of medications known as dihydropyridine-type calcium channel blockers. By widening of blood vessels it lowers blood pressure. In angina, amlodipine increases blood flow to the heart muscle to relieve pain due to angina.
Aplicaciones Científicas De Investigación
1. Drug Delivery System Development
Amlodipine hydrochloride has been used in the development of drug delivery systems. A study by Arunkumar et al. (2019) focused on creating bilayer tablets using Amlodipine besylate, a salt form of Amlodipine, as a model drug. This research aimed at developing a formulation platform to minimize the time and effort in drug system development.
2. Chiral Separation and Analysis
The chiral properties of Amlodipine hydrochloride have been a subject of research, especially regarding the separation and analysis of its enantiomers. Hancu et al. (2015) conducted a study using capillary electrophoresis for the enantiomeric separation of Amlodipine, highlighting its application in pharmaceutical analysis (Hancu et al., 2015).
3. Quantum Chemistry in Chiral Separation
Ding et al. (2018) explored the use of quantum chemistry calculations in the design of chiral ionic liquids for the separation of racemic Amlodipine. This study indicates a significant step towards efficient and precise separation methods for chiral drugs like Amlodipine (Ding et al., 2018).
4. Nitric Oxide Release Mechanisms
Research by Zhang et al. (2002) revealed that the R+ enantiomer of Amlodipine is responsible for the release of nitric oxide, a significant finding for understanding the drug's mechanism in treating cardiovascular diseases (Zhang et al., 2002).
5. Stereoselective Pharmacokinetics
The pharmacokinetics of Amlodipine's enantiomers have been studied to understand their differential effects. A study by Ohmori et al. (2003) investigated the stereoselective pharmacokinetics of Amlodipine in elderly hypertensive patients, providing insights into age-related variations in drug metabolism (Ohmori et al., 2003).
6. Stability Indicating Methods
Naidu et al. (2005) developed a stability-indicating HPLC method for the simultaneous determination of Amlodipine and other drugs, highlighting its importance in ensuring drug quality and efficacy (Naidu et al., 2005).
7. Influence on Cytochrome P450
A study by Krasulová et al. (2017) investigated the impact of Amlodipine enantiomers on human microsomal cytochromes P450, providing valuable insights into potential drug-drug interactions and the differential inhibitory potency of the enantiomers (Krasulová et al., 2017).
8. Transdermal Drug Delivery
Research by Kaur et al. (2014) explored the use of microneedles for enhancing the percutaneous penetration of Amlodipine, opening new avenues for transdermal drug delivery systems (Kaur et al., 2014).
9. Electrosensor for Chiral Separation
Lisha et al. (2017) developed a magnetic biosensor for the effective separation and quantification of Amlodipine enantiomers, demonstrating a novel approach in clinical pharmacy and pharmacokinetics studies (Lisha et al., 2017).
Propiedades
Número CAS |
1027337-86-5 |
|---|---|
Nombre del producto |
Amlodipine hydrochloride, (R)- |
Fórmula molecular |
C20H26Cl2N2O5 |
Peso molecular |
445.34 |
Nombre IUPAC |
3-ethyl 5-methyl (S)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
InChI |
1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m1./s1 |
Clave InChI |
BSBOZVBRVBLCLO-UNTBIKODSA-N |
SMILES |
Cl.CCOC(=O)C1=C(COCCN)NC(=C([C@H]1c2ccccc2Cl)C(=O)OC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amlodipine hydrochloride, (R)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



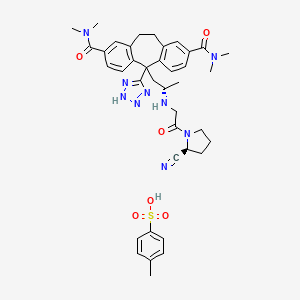

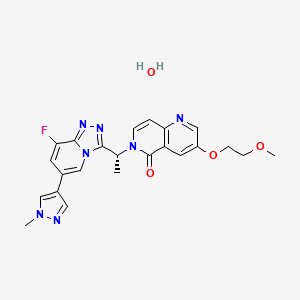

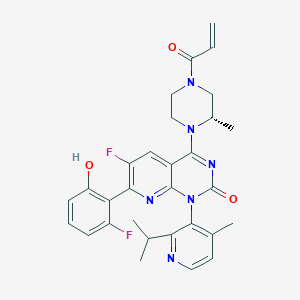
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
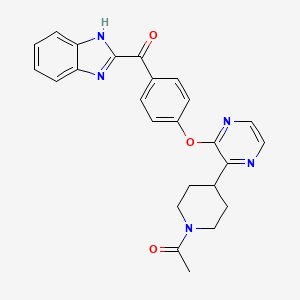
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
